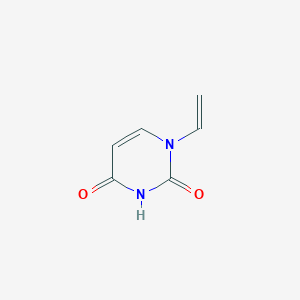

1-Vinylpyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

105304-39-0 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

1-ethenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C6H6N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H,1H2,(H,7,9,10) |

InChI Key |

JXBOFERRSCSVGT-UHFFFAOYSA-N |

SMILES |

C=CN1C=CC(=O)NC1=O |

Canonical SMILES |

C=CN1C=CC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The ruthenium-catalyzed method employs [Ru(COD)(methallyl)₂] as a precatalyst, activated by phosphine ligands, to facilitate the direct vinylation of pyrimidine-2,4(1H,3H)-dione derivatives with acetylene. This approach, developed by Ananikov and colleagues, operates under mild conditions (100°C, 15 hours) in dimethylformamide (DMF). The reaction proceeds via oxidative coupling, where the ruthenium center coordinates both the acetylene and the pyrimidine substrate, enabling regioselective vinyl group transfer to the N1 position.

Ligand Optimization and Yield Analysis

A systematic ligand screen revealed that tricyclohexylphosphine (PCy₃) and tris(n-butyl)phosphine (P(nBu)₃) provided optimal catalytic activity, achieving near-quantitative conversion in isolated runs (Table 1). Bulky electron-donating ligands enhance metal stability and prevent catalyst deactivation during the reaction.

Table 1: Ligand Effects on Ruthenium-Catalyzed Vinylation

| Ligand | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| P(nBu)₃ | 100 | 89 |

| PCy₃ | 35 | 84 |

| P(OPh)₃ | 0 | - |

Substrate Scope and Limitations

The protocol accommodates diverse pyrimidine substrates, including 5-methyl and 5-aryl derivatives. For example, 5-methyl-1-vinylpyrimidine-2,4(1H,3H)-dione (3s) was synthesized in 89% yield using P(nBu)₃. However, electron-deficient pyrimidines exhibit reduced reactivity, necessitating higher catalyst loadings or extended reaction times.

Palladium-Catalyzed Direct Vinylation

N1-Selective Vinylation Strategy

An alternative method developed at EPFL utilizes palladium(II) acetate with trimethylsilyl triflate (TMSOTf) as a Lewis acid additive to achieve N1-selective vinylation of unprotected pyrimidine-2,4(1H,3H)-dione. This one-pot reaction employs vinyl acetate as the vinyl source, operating at 80°C in acetonitrile to afford the target compound in 45% yield.

Role of Additives and Solvents

TMSOTf enhances electrophilicity at the N1 position by transiently coordinating to the pyrimidine ring, suppressing competing O-vinylation. Polar aprotic solvents like acetonitrile improve catalyst solubility, while DMF led to side product formation.

Table 2: Optimization of Palladium-Catalyzed Conditions

| Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TMSOTf | Acetonitrile | 80 | 45 |

| None | Toluene | 100 | 23 |

Post-Functionalization Applications

The palladium-derived 1-vinylpyrimidine-2,4(1H,3H)-dione serves as a precursor for cyclopropanation reactions, enabling access to constrained nucleoside analogs. Subsequent Boc protection and rhodium-catalyzed cyclopropanation with diazomalonates yield advanced intermediates for antiviral drug candidates.

Comparative Analysis of Methodologies

Efficiency and Practicality

- Ruthenium System : Superior yields (up to 89%) and shorter reaction times but requires specialized ligands and anhydrous DMF.

- Palladium System : Moderate yields (45%) but offers compatibility with unprotected substrates and straightforward scalability.

Spectroscopic Validation

Both methods rigorously characterize products via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For this compound, diagnostic NMR signals include a vinyl proton doublet of doublets at δ 7.04 ppm (J = 16.0, 9.1 Hz) and carbonyl carbons at δ 173.5 ppm.

Chemical Reactions Analysis

Types of Reactions: 1-Vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1-Vinylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. A notable application is its role in synthesizing pyrimidine derivatives that exhibit anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | HeLa |

| Derivative B | 20 | MCF-7 |

| Derivative C | 12 | A549 |

This data indicates that modifications to the vinylpyrimidine structure can enhance biological activity.

Polymer Science

In polymer chemistry, this compound serves as a functional monomer for producing specialty polymers. These polymers are utilized in various applications including coatings, adhesives, and drug delivery systems.

Table: Properties of Polymers Derived from this compound

| Polymer Type | Application | Key Properties |

|---|---|---|

| Poly(vinylpyrimidine) | Coatings | High thermal stability |

| Copolymer with styrene | Adhesives | Enhanced adhesion properties |

| Functionalized polymer | Drug delivery | Controlled release capabilities |

Material Science

The compound also finds applications in material science due to its ability to form stable films and coatings. The incorporation of this compound into composite materials enhances their mechanical properties and resistance to environmental degradation.

Case Study: Coating Applications

Research has shown that coatings formulated with this compound exhibit improved scratch resistance and durability compared to traditional coatings.

Mechanism of Action

The mechanism of action of 1-Vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrimidine-2,4-diones are highly dependent on substituent positions and functional groups. Key comparisons include:

Table 1: Substituent Variations and Key Properties

Enzyme Inhibition

- eEF-2K Inhibition: 6-Amino-1-cyclopropyl-3-ethyl derivatives show promise as eukaryotic elongation factor-2 kinase inhibitors, with LCMS-confirmed stability .

Antimicrobial and Anticancer Activity

- 5-Iodo derivatives (e.g., 1-benzyl-5-iodopyrimidine-2,4-dione) demonstrate activity against Gram-positive bacteria, suggesting halogenation enhances antimicrobial properties .

- Quinazoline-2,4-dione analogs (structurally distinct but functionally related) exhibit antiproliferative effects, highlighting the importance of the dione core in drug design .

Physicochemical and Structural Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Vinylpyrimidine-2,4(1H,3H)-dione derivatives?

- Methodology : Derivatives are synthesized via alkylation, condensation, or multi-component reactions. For example:

- Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base yields ethyl-substituted derivatives (40–53% yields) .

- Condensation : Thieno[2,3-d]pyrimidine-2,4-diones are synthesized by reacting α-bromoacetyl intermediates with thioacetamide in acetic acid, followed by alkylation with benzyl chlorides in DMF/K₂CO₃ .

- Key Data :

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Alkylation | 40–53 | DMF, K₂CO₃, 80°C | |

| Thiazole Condensation | 68–79 | Acetic acid, reflux |

Q. How is structural characterization performed for these compounds?

- Methodology :

- 1H NMR : Assign proton environments using chemical shifts (e.g., δ 11.08 ppm for NH in DMSO-d6 ).

- HRMS : Confirm molecular weights (e.g., [M−H]⁻ = 325.0833 for C₁₇H₁₄N₂O₄ ).

- X-ray Crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O interactions in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate) .

Q. What preliminary biological assays are used to assess activity?

- Methodology :

- HIV RT Inhibition : Screen derivatives against HIV reverse transcriptase using enzymatic assays .

- Antimicrobial Testing : Evaluate MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation or condensation steps?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst Optimization : Employ K₂CO₃ or Cs₂CO₃ for efficient deprotonation .

- Temperature Control : Reflux in acetic acid improves thiazole cyclization (e.g., 79% yield for compound 2b ) .

Q. How to resolve contradictory NMR data in structurally similar derivatives?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in hydroxy-pyrimidinediones) .

- 2D NMR (COSY, HSQC) : Correlate ambiguous proton signals (e.g., overlapping aromatic protons in biphenyl-substituted derivatives) .

Q. What strategies elucidate structure-activity relationships (SAR) for antiviral activity?

- Methodology :

- Substituent Variation : Compare EC₅₀ values for derivatives with methyl, trifluoromethyl, or methoxy groups (e.g., 9c–9g vs. 10i–10j ) .

- Molecular Docking : Model interactions with target proteins (e.g., HIV RT active site) using PyMOL or AutoDock .

Q. How are multi-component reactions leveraged for complex heterocycles?

- Methodology :

- One-Pot Synthesis : Combine 6-amino-uracils, aldehydes, and isothioureas under solvent-free conditions to generate pyrimido[4,5-d]pyrimidine-diones (70–85% yields) .

- Mechanistic Analysis : Monitor intermediates via LC-MS to optimize stoichiometry .

Q. What role do hydrogen bonds play in bioactivity or crystallization?

- Methodology :

- Crystal Packing Analysis : Identify N–H⋯O bonds stabilizing dimeric structures (e.g., 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinities for urea/thiourea complexes with barbiturate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.